molecular formula C17H17BrClN3O3 B6174141 N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide CAS No. 902732-50-7

N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Cat. No. B6174141
CAS RN: 902732-50-7
M. Wt: 426.7
InChI Key:
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Description

N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide, also known as BCFPP, is an organic compound with a wide range of applications in the scientific research community. It has been used in studies on molecular biology, pharmacology, and biochemistry, among others. BCFPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to a variety of physiological effects, depending on the target protein and the concentration of the compound.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has been found to have a wide range of biochemical and physiological effects. In studies on molecular biology, N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has been found to affect gene expression and protein-protein interactions. In pharmacology, N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has been found to affect the absorption, distribution, metabolism, and excretion of drugs in the body. In biochemistry, N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has been found to affect the activity of enzymes and hormones in biochemical pathways.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a useful tool for scientists due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize and is stable under a variety of laboratory conditions. However, N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can be toxic in high concentrations and can be difficult to control in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide. These include the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications, and the further study of its biochemical and physiological effects. Additionally, further research could be done to better understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide and to explore its potential as a tool for drug development.

Synthesis Methods

N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can be synthesized in several different ways. The most common method is a two-step process involving the reaction of 4-bromo-2-chlorophenylacetic acid and 2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide in aqueous dimethylformamide (DMF) at room temperature. The reaction proceeds in two steps, with the first step involving the formation of a bromoalkyl ester, followed by the second step which involves the formation of the desired product.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has been used in a variety of scientific research applications. It has been used in studies on molecular biology, pharmacology, and biochemistry, among others. In molecular biology, N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has been used to study the effects of gene expression on cell behavior and to study the effects of protein-protein interactions on gene expression. In pharmacology, N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has been used to study the effects of drugs on the body and to study drug-drug interactions. In biochemistry, N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has been used to study the effects of enzymes on biochemical pathways and to study the effects of hormones on biochemical pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide involves the reaction of 4-bromo-2-chloroaniline with furan-2-carboxylic acid to form the corresponding amide. This amide is then reacted with 1-(4-piperazinyl)acetyl chloride to yield the final product.", "Starting Materials": [ "4-bromo-2-chloroaniline", "furan-2-carboxylic acid", "1-(4-piperazinyl)acetyl chloride" ], "Reaction": [ "Step 1: 4-bromo-2-chloroaniline is reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "Step 2: The amide is then purified and reacted with 1-(4-piperazinyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.", "Step 3: The product is then purified by recrystallization or chromatography to obtain the pure compound." ] }

CAS RN

902732-50-7

Product Name

N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Molecular Formula

C17H17BrClN3O3

Molecular Weight

426.7

Purity

95

Origin of Product

United States

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